1-ethyl-3-methoxy-4-nitro-1H-pyrazole
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Overview
Description
1-ethyl-3-methoxy-4-nitro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, with its specific substituents, offers unique chemical and biological properties that make it valuable in various fields of research and industry.
Preparation Methods
The synthesis of 1-ethyl-3-methoxy-4-nitro-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazine with 3-methoxy-4-nitroacetophenone, followed by cyclization to form the pyrazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-ethyl-3-methoxy-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The methoxy and nitro groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-ethyl-3-methoxy-4-nitro-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 1-ethyl-3-methoxy-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
1-ethyl-3-methoxy-4-nitro-1H-pyrazole can be compared with other pyrazole derivatives such as:
- 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid
- 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid
- 3-ethyl-4-methyl-1H-pyrazole-5-carboxylic acid
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C6H9N3O3 |
---|---|
Molecular Weight |
171.15 g/mol |
IUPAC Name |
1-ethyl-3-methoxy-4-nitropyrazole |
InChI |
InChI=1S/C6H9N3O3/c1-3-8-4-5(9(10)11)6(7-8)12-2/h4H,3H2,1-2H3 |
InChI Key |
UQVGRZJNQNIIGX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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